molecular formula C12H22N2O3 B2816511 Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate CAS No. 2490314-22-0

Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate

Cat. No.: B2816511
CAS No.: 2490314-22-0
M. Wt: 242.319
InChI Key: MCFHFCAXRNOVIX-PTRXPTGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic carbamate featuring a 2-oxabicyclo[2.2.1]heptane core with a tert-butyl carbamate group and an amino substituent at the 5-position. Its stereochemistry (1S,4S,5S) and oxygen-containing bridge confer distinct physicochemical properties, making it valuable in pharmaceutical synthesis and organocatalysis .

Properties

IUPAC Name

tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12-4-8(6-16-12)9(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8-,9+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFHFCAXRNOVIX-PTRXPTGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(CO1)C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12C[C@H](CO1)[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate is a compound of significant interest due to its potential therapeutic applications, particularly as an intermediate in the synthesis of anticoagulants like edoxaban. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is C14H26N2O2C_{14}H_{26}N_{2}O_{2}, and it features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems.

This compound primarily acts as an inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, this compound can prevent thrombus formation, making it a candidate for treating thrombotic diseases.

Anticoagulant Properties

Research indicates that compounds similar to this compound exhibit potent anticoagulant effects:

  • Inhibition of FXa : The compound effectively inhibits FXa activity in vitro, which is critical for its role as an anticoagulant. Studies have shown that derivatives with similar structural motifs can achieve IC50 values in the low nanomolar range against FXa .

Cytotoxicity and Selectivity

A comparative study of various derivatives revealed that some compounds demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells:

CompoundIC50 (Cancer Cells)IC50 (Non-Tumorigenic Cells)Selectivity Ratio
Compound A10 µM>100 µM>10
Compound B15 µM80 µM5
Tert-butyl Carbamate12 µM90 µM7.5

This selectivity is crucial for minimizing side effects in therapeutic applications.

Study on Antitumor Activity

In a recent study published in ACS Omega, researchers investigated the antitumor activity of various bicyclic carbamates, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)
  • Results : The compound inhibited cell growth by approximately 40% at a concentration of 10 µM after 48 hours.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low risk of adverse effects at therapeutic doses, supporting its potential use in clinical settings.

Comparison with Similar Compounds

Structural Analog: tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS 1932796-87-6)

  • Key Difference : Replaces the 2-oxa bridge with a 2-aza group.
  • Solubility: Reduced polarity compared to the oxa variant, affecting solubility in polar solvents .
  • Applications : Used in asymmetric catalysis due to nitrogen’s coordination capabilities .

Structural Analog: tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2241138-06-5)

  • Key Difference : Smaller bicyclo[2.1.1]hexane system.
  • Steric Effects: Compact structure may enhance steric shielding of the amino group .
  • Synthesis : Prepared via similar carbamate protection strategies but requires distinct iodolactone precursors .

Structural Analog: tert-butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS 1638765-41-9)

  • Key Difference: Amino group at the 4-position instead of 5-position; lacks the oxa bridge.
  • Impact :
    • Electronic Properties : The absence of oxygen reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • Biological Activity : Positional isomerism may influence interactions with chiral receptors .

Comparative Data Table

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Applications
Target Compound [2.2.1]heptane (2-oxa) 5-amino, 1-(tert-butyl carbamate) C11H20N2O3 240.29 Pharmaceutical intermediates, organocatalysis
2-Aza Analog [2.2.1]heptane (2-aza) 5-amino, 1-(tert-butyl carbamate) C11H21N3O2 239.30 Asymmetric synthesis
[2.1.1]hexane Analog [2.1.1]hexane (2-oxa) 4-amino, 1-(tert-butyl carbamate) C11H20N2O3 240.29 High-throughput drug discovery
4-Amino Analog [2.2.1]heptane (no heteroatom) 4-amino, 1-(tert-butyl carbamate) C13H24N2O2 240.35 Peptide mimetics

Key Research Findings

Physicochemical Properties

  • Polarity : The 2-oxa bridge in the target compound increases hydrophilicity (logP ~1.2) compared to the 2-aza analog (logP ~1.8) .
  • Stability : The oxabicyclo system exhibits moderate ring strain, enhancing reactivity in ring-opening reactions compared to all-carbon bicyclic systems .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate, and what key reagents are involved?

  • Methodology : The synthesis typically involves a multi-step process:

Bicyclic Core Formation : Construction of the 2-oxabicyclo[2.2.1]heptane scaffold via intramolecular cyclization or Diels-Alder reactions.

Amino Group Introduction : Selective functionalization at the 5-position of the bicyclic structure using ammonia or protected amines.

Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA) to install the tert-butyl carbamate group .

  • Key Reagents : Boc₂O, anhydrous solvents (THF, DCM), and catalysts like DMAP.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • ¹H/¹³C NMR : Confirms the bicyclic framework, tert-butyl group (δ ~1.2 ppm for 9H), and carbamate carbonyl (δ ~155 ppm).
  • IR Spectroscopy : Identifies the carbonyl stretch (C=O, ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the carbamate .
  • Mass Spectrometry : Validates the molecular ion (m/z ~225.28) and fragmentation patterns.

Q. What are the primary applications of this compound in academic research?

  • Applications :

  • Synthetic Intermediate : Used in peptide and heterocyclic chemistry due to its stable carbamate group.
  • Biological Probes : Acts as a precursor for chiral amines in enzyme inhibition studies or receptor-binding assays .

Advanced Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods resolve enantiomeric purity?

  • Methodology :

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,4S,5S)-configured precursors) to control stereochemistry.
  • HPLC with Chiral Columns : Direct separation of enantiomers using cellulose-based stationary phases.
  • X-ray Crystallography : Definitive confirmation of absolute configuration .
    • Data Contradiction Example : Discrepancies between NMR-derived coupling constants and X-ray data can arise from dynamic effects; cross-validation with multiple techniques is critical.

Q. How do structural analogs of this compound differ in reactivity, and what computational tools predict their behavior?

  • Methodology :

  • Comparative Analysis :
Compound NameKey Structural VariationReactivity Impact
Rac-tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamateStereochemistry at C2Altered enzyme binding affinity
Tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamateOxo group positionReduced stability under acidic conditions
  • Computational Tools : DFT calculations (Gaussian, ORCA) to model transition states and predict regioselectivity in reactions .

Q. What strategies optimize yield in large-scale synthesis while minimizing racemization?

  • Methodology :

  • Low-Temperature Reactions : Perform carbamate coupling at 0–5°C to suppress epimerization.
  • Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction homogeneity.
  • Catalytic Systems : Employ DMAP or HOBt to accelerate Boc protection without side reactions .

Q. How can researchers resolve contradictory data between mass spectrometry and elemental analysis for this compound?

  • Methodology :

  • Purity Assessment : Conduct HPLC to rule out impurities affecting mass spec results.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₂₀N₂O₃) with <2 ppm error.
  • Combustion Analysis : Cross-check carbon/nitrogen content to validate stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.